molecular formula C21H20O5 B5727171 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B5727171
M. Wt: 352.4 g/mol
InChI Key: MGSCXSDBPYLQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxyphenyl and oxoethoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves multicomponent reactions. One common method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the oxoethoxy moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the multicomponent reaction approach used in laboratory synthesis can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: The methoxy and oxoethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or affecting signal transduction pathways. Specific details of its mechanism of action are still under investigation and may vary depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)acetic acid
  • 4-methoxyphenylglyoxal
  • 5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Uniqueness

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. This unique structure imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-12-13(2)21(23)26-20-14(3)19(10-9-17(12)20)25-11-18(22)15-5-7-16(24-4)8-6-15/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSCXSDBPYLQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.